2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate
Overview
Description
2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate is an organofluorine compound with the molecular formula C10H9F5O3S. This compound is known for its unique chemical properties and has been widely used in various scientific and industrial applications. It is a colorless liquid with a boiling point of 66.7°C and a melting point of -50.3°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere at room temperature to prevent any side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amine derivative of the compound .
Scientific Research Applications
2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of structurally complex molecules.
Analytical Chemistry: The compound is used in various analytical techniques to study molecular structures and reactivity.
Material Science: It is employed in the development of advanced materials with unique properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles. This mechanism is crucial in its applications in organic synthesis and biological research .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoropropyl methacrylate: This compound has a similar fluorinated propyl group but differs in its functional group, which is a methacrylate instead of a sulfonate.
4,4,4-Trifluorobut-2-en-1-yl 4-methylbenzenesulfonate: This compound has a similar sulfonate group but differs in the fluorinated alkyl chain.
Uniqueness
2,2,3,3,3-Pentafluoropropyl 4-methylbenzenesulfonate is unique due to its combination of a highly fluorinated propyl group and a sulfonate functional group. This combination imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5O3S/c1-7-2-4-8(5-3-7)19(16,17)18-6-9(11,12)10(13,14)15/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHQQXONFHOEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379767 | |
Record name | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565-42-4 | |
Record name | 2,2,3,3,3-Pentafluoropropyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,3-Pentafluoropropyl p-Toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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